[2-(4-Ethylanilino)-2-oxoethyl] 4-chlorobenzoate
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Description
Scientific Research Applications
Synthesis and Structural Analysis
"[2-(4-Ethylanilino)-2-oxoethyl] 4-chlorobenzoate" and similar compounds have been extensively studied for their synthesis and structural properties. For example, the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate through Knoevenagel condensation reaction and its evaluation for antimicrobial and antioxidant activities highlight the compound's potential in creating bioactive molecules (Kumar et al., 2016). Similarly, research on the molecular structure and non-covalent interactions in ethyl 4-hydrazinobenzoate hydrochloride provides insights into the compound's chemical behavior and potential applications in designing new molecules with specific properties (Restrepo et al., 2019).
Application in Material Science
The study of polymers and materials science also utilizes derivatives of "[2-(4-Ethylanilino)-2-oxoethyl] 4-chlorobenzoate". For instance, the application of RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization in the synthesis of well-defined polymers showcases the compound's role in creating advanced materials with specific characteristics (Manguian et al., 2006).
Pharmaceutical and Biomedical Research
In pharmaceutical and biomedical research, derivatives similar to "[2-(4-Ethylanilino)-2-oxoethyl] 4-chlorobenzoate" have been explored for their potential applications. For example, the synthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate by Escherichia coli transformant cells coexpressing carbonyl reductase and glucose dehydrogenase genes indicates the compound's usefulness in creating enantiomerically pure substances for pharmaceutical applications (Kizaki et al., 2001).
Catalysis and Organic Synthesis
Research into catalysis and organic synthesis has also benefited from the study of "[2-(4-Ethylanilino)-2-oxoethyl] 4-chlorobenzoate" derivatives. The investigation of nonheme FeIVO complexes that can oxidize the C-H bonds of cyclohexane at room temperature exemplifies the compound's relevance in studying catalytic processes and designing more efficient catalysts (Kaizer et al., 2004).
properties
IUPAC Name |
[2-(4-ethylanilino)-2-oxoethyl] 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-2-12-3-9-15(10-4-12)19-16(20)11-22-17(21)13-5-7-14(18)8-6-13/h3-10H,2,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVJAFWFAZMHGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Ethylanilino)-2-oxoethyl] 4-chlorobenzoate |
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